REACTION_CXSMILES
|
[CH3:1][C:2](=[O:4])[CH3:3].C(O)C.[F:8][C:9]([F:13])([F:12])[S:10]Cl>ClCCl>[F:8][C:9]([F:13])([F:12])[S:10][CH2:1][C:2](=[O:4])[CH3:3]
|
Name
|
|
Quantity
|
0.25 mol
|
Type
|
reactant
|
Smiles
|
CC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.22 mol
|
Type
|
reactant
|
Smiles
|
FC(SCl)(F)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was introduced into
|
Type
|
CUSTOM
|
Details
|
a sealed
|
Type
|
CUSTOM
|
Details
|
evacuated vessel
|
Type
|
CUSTOM
|
Details
|
The vessel was vented through a cold gas trap
|
Type
|
CUSTOM
|
Details
|
(-78°C) to trap any unreacted trifluoromethylsulfenyl chloride gas and then through a scrubbing system to remove the vented hydrogen chloride gas
|
Type
|
CUSTOM
|
Details
|
Residual liquid was transferred to a flask
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Reaction Time |
5 d |
Name
|
|
Type
|
product
|
Smiles
|
FC(SCC(C)=O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24 g | |
YIELD: CALCULATEDPERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |